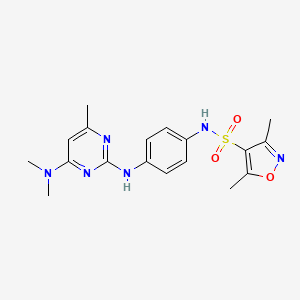

N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3,5-dimethylisoxazole-4-sulfonamide

Description

N-(4-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3,5-dimethylisoxazole-4-sulfonamide (hereafter referred to as the "target compound") is a heterocyclic sulfonamide derivative featuring a pyrimidine core linked to an isoxazole sulfonamide moiety. Its structure combines a 4-(dimethylamino)-6-methylpyrimidin-2-yl group attached to an aniline ring, which is further connected to a 3,5-dimethylisoxazole-4-sulfonamide group. The dimethylamino and methyl substituents on the pyrimidine and isoxazole rings likely enhance solubility and modulate electronic effects, respectively, which are critical for bioavailability and target binding.

Properties

IUPAC Name |

N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O3S/c1-11-10-16(24(4)5)21-18(19-11)20-14-6-8-15(9-7-14)23-28(25,26)17-12(2)22-27-13(17)3/h6-10,23H,1-5H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUQAAZUWINNBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(ON=C3C)C)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions The synthesis of N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3,5-dimethylisoxazole-4-sulfonamide typically involves multi-step organic reactions Key steps include the formation of the dimethylaminopyrimidine nucleus, which is achieved via condensation reactions, followed by amination processes to introduce the amine functionality Subsequent coupling reactions lead to the formation of the phenyl and isoxazole rings

Industrial Production Methods In industrial settings, the production of this compound is scaled up using continuous flow synthesis, ensuring consistent quality and high yield. Robust purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3,5-dimethylisoxazole-4-sulfonamide undergoes a variety of chemical reactions, including:

Oxidation: Oxidative degradation can alter the sulfonamide or isoxazole groups.

Reduction: Reduction reactions typically target the pyrimidine ring, modulating its electronic properties.

Substitution: Nucleophilic and electrophilic substitution reactions primarily occur at the phenyl and pyrimidine moieties.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substituents: Halogens, nitriles, and other nucleophiles.

Major Products The major products formed from these reactions depend on the reaction conditions but generally include various substituted derivatives of the parent compound.

Scientific Research Applications

N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3,5-dimethylisoxazole-4-sulfonamide finds applications in several fields, such as:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Functions as an inhibitor in enzymatic studies, particularly targeting kinases.

Medicine: Investigated for its potential in drug development, especially in oncology for its anti-proliferative properties.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. It binds to the active site of the enzyme, interfering with substrate binding and catalytic activity. The molecular targets often include kinases involved in cell signaling pathways, which are crucial for cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares structural motifs with other heterocyclic sulfonamides and pyrimidine derivatives. Below is a detailed comparison with select analogs, emphasizing structural differences, pharmacological relevance, and experimental findings.

Comparison with Pyrimidine-Based Amides ()

Compounds m , n , and o from Pharmacopeial Forum (2017) are stereoisomeric pyrimidine derivatives with diphenylhexan backbones and acetamido side chains. Key differences include:

- Core Structure: The target compound uses a pyrimidine linked to an isoxazole sulfonamide, whereas compounds m, n, and o feature pyrimidines fused to tetrahydropyrimidinone rings and diphenylhexan chains.

- Functional Groups : The target’s sulfonamide group contrasts with the acetamido and hydroxyphenyl groups in m , n , and o , which may reduce metabolic stability compared to the sulfonamide’s resistance to hydrolysis .

- Stereochemical Complexity : Compounds m , n , and o exhibit stereochemical variations (e.g., 2S,4S,5S vs. 2R,4R,5S), which are absent in the target compound. This simplification may enhance synthetic accessibility but could limit target selectivity.

Comparison with Triazine-Pyrrolidine Hybrids ()

The triazine-pyrrolidine hybrid in SYNTHESIS & CHARACTERIZATION OF OXAZEPINE AND PYRROLIDIDES features multiple dimethylamino and pyrrolidin-1-yl groups. Notable contrasts include:

- Substituent Effects: The triazine compound’s multiple dimethylamino groups may increase basicity and solubility compared to the target’s single dimethylamino group.

- Molecular Weight : The triazine hybrid (MW ~800–900 g/mol) exceeds the target compound’s MW (~450 g/mol), which may affect pharmacokinetic properties like membrane permeability.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Target Binding : The target compound’s sulfonamide group may confer stronger hydrogen-bonding interactions with kinase ATP pockets compared to the acetamido groups in compounds, as seen in analogous kinase inhibitors like imatinib .

- Stereochemical Simplicity : Unlike compounds m , n , and o , the target’s lack of stereocenters simplifies synthesis but may reduce selectivity for chiral targets.

- Triazine vs. Pyrimidine : The triazine core in offers broader hydrogen-bonding capacity but introduces synthetic complexity, whereas the pyrimidine-isoxazole system balances rigidity and synthetic feasibility .

Biological Activity

N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3,5-dimethylisoxazole-4-sulfonamide is a complex organic compound with notable biological activity. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, a pyrimidine derivative with a dimethylamino substituent, and an isoxazole moiety. Its molecular formula is , with a molecular weight of approximately 365.41 g/mol. The unique structural arrangement contributes to its biological activity by enabling interactions with specific molecular targets.

The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors:

- Enzyme Inhibition : It has been shown to inhibit protein kinases, which are crucial for cell signaling pathways involved in proliferation and survival. This inhibition may lead to apoptosis in cancer cells.

- Receptor Modulation : The compound can bind to specific receptors, altering their function and potentially influencing various physiological processes.

Biological Activity Overview

The biological activities of N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3,5-dimethylisoxazole-4-sulfonamide include:

| Activity | Description |

|---|---|

| Anticancer Potential | Inhibits growth of various cancer cell lines through protein kinase inhibition. |

| Antimicrobial Effects | Exhibits activity against certain bacterial strains, suggesting potential use in infection control. |

| Cardiovascular Effects | May influence perfusion pressure and coronary resistance based on similar sulfonamide derivatives. |

Case Studies

Several studies have explored the biological activity of compounds similar to N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3,5-dimethylisoxazole-4-sulfonamide:

- Inhibition of Protein Kinases : Research indicates that derivatives of this compound effectively inhibit protein kinases involved in cancer cell signaling pathways. For instance, a study demonstrated that modifications in the pyrimidine ring significantly enhance binding affinity to target proteins, leading to increased anticancer efficacy .

- Cardiovascular Studies : A related sulfonamide derivative was tested on isolated rat hearts, showing that it decreased perfusion pressure and coronary resistance. These findings suggest that the compound may interact with calcium channels to modulate cardiovascular functions .

- Antimicrobial Activity : Investigations into the antimicrobial properties revealed that certain structural modifications could enhance the compound's effectiveness against specific bacterial strains, indicating potential applications in treating infections .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3,5-dimethylisoxazole-4-sulfonamide:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.